(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
Overview
Description
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an allyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl pyrocarbonate to form the Boc-protected amino acid derivative.
Introduction of the allyloxy group: The allyloxy group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base such as sodium hydride.
Formation of the final product: The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydride (NaH).
Major Products
Epoxide: Formed from the oxidation of the allyloxy group.
Alcohol: Formed from the reduction of the carboxylic acid group.
Substituted derivatives: Formed from nucleophilic substitution reactions involving the Boc-protected amino group.
Scientific Research Applications
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The exact pathways depend on the specific application and target, but may include metabolic pathways, signal transduction pathways, and enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Methoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Similar structure but with a methoxy group instead of an allyloxy group.
(S)-5-(Ethoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Similar structure but with an ethoxy group instead of an allyloxy group.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYUMCXQWYCAW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152115 | |
Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132286-79-4 | |
Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132286-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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